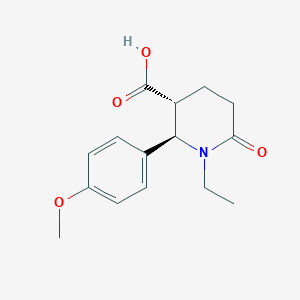

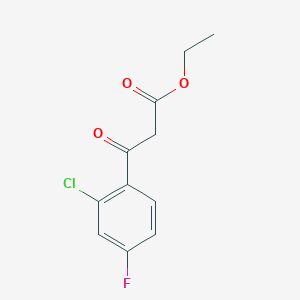

(2R,3R)-1-Ethyl-2-(4-methoxy-phenyl)-6-oxo-piperidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

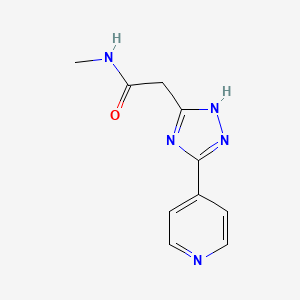

(2R,3R)-1-Ethyl-2-(4-methoxy-phenyl)-6-oxo-piperidine-3-carboxylic acid, or EMPCA, is an organic compound with a wide range of applications in scientific research. This compound has been used in various areas of research, including drug development, biochemistry, and physiology. EMPCA is a relatively new compound, and its potential for further research is still being explored.

Scientific Research Applications

X-ray Powder Diffraction for Anticoagulant Synthesis : The compound has been used as an intermediate in the synthesis of the anticoagulant apixaban. X-ray powder diffraction data for this compound are vital for understanding its crystalline structure, which is crucial in the synthesis process (Qing Wang et al., 2017).

Microbial Reduction in Stereospecific Synthesis : The compound undergoes microbial reduction to produce specific stereoisomers. This process is significant in creating compounds with high diastereo- and enantioselectivities, essential for developing pharmaceuticals (Zhiwei Guo et al., 2006).

Tritium Labeling for GABA Transporter Studies : The compound has been used in the synthesis of tritium-labeled compounds for studying GABA transporters. This application is critical for researching neurotransmission and related diseases (R. Schirrmacher et al., 2000).

Chiral Synthesis of Piperidine Derivatives : The compound is used in the chiral synthesis of protected 2-substituted 4-oxo-piperidine derivatives. These derivatives are important for various chemical transformations in pharmaceutical synthesis (J. Lau et al., 2002).

Inhibition of Aurora Kinase for Cancer Treatment : Derivatives of the compound have been found to inhibit Aurora A, which can be useful in treating cancer. This application demonstrates its potential role in developing new cancer therapies (ロバート ヘンリー,ジェームズ, 2006).

Sulfoxide Thermolysis in Organic Synthesis : The compound is involved in the sulfoxide thermolysis process, which is significant in the synthesis of certain organic compounds (Markus Bänziger et al., 2002).

Radiosynthesis for GABAergic Neurotransmission Studies : The compound is used in the radiosynthesis of 18F-fluorine labeled GABA transporter ligands. This application is crucial for visualizing GABAergic neurotransmission in vivo, which can aid in understanding neurological diseases (R. Schirrmacher et al., 2001).

Synthesis of Innovative Coumarin Derivatives : The compound plays a role in the synthesis of innovative coumarin derivatives with potential biological properties (C. K. Ramaganesh et al., 2010).

Synthesis of Sedridines and Ethylnorlobelols : It is utilized in the enantioselective synthesis of biologically active alkaloids such as sedridine and ethylnorlobelol (D. Passarella et al., 2005).

properties

IUPAC Name |

(2R,3R)-1-ethyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-3-16-13(17)9-8-12(15(18)19)14(16)10-4-6-11(20-2)7-5-10/h4-7,12,14H,3,8-9H2,1-2H3,(H,18,19)/t12-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOEQVBQHJUONDC-OCCSQVGLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(C(CCC1=O)C(=O)O)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1[C@H]([C@@H](CCC1=O)C(=O)O)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2371892.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2371895.png)

![N-[[1-(Prop-2-enoylamino)cyclobutyl]methyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B2371899.png)

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2371901.png)

![2-Methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2371903.png)

![methyl 4-{2-[(4-methylpiperidin-1-yl)carbonyl]-1,1-dioxido-4H-1,4-benzothiazin-4-yl}benzoate](/img/structure/B2371907.png)

![4-[(4-tert-butylbenzenesulfonamido)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2371908.png)